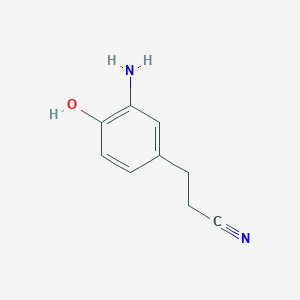
3-(3-Amino-4-hydroxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-hydroxyphenyl)propanenitrile is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-(3-amino-4-hydroxyphenyl)propanoic acid as the starting material.
Reaction Steps: The carboxylic acid group is converted to a nitrile group through a dehydration reaction using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO₃).
Reduction: The nitrile group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Nitro-4-hydroxyphenyl)propanenitrile.
Reduction: 3-(3-Amino-4-hydroxyphenyl)propanamine.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(3-Amino-4-hydroxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(3-Amino-4-hydroxyphenyl)propanenitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the nitrile group.
3-(3-Amino-4-hydroxyphenyl)propanamine: This compound has an amine group instead of a nitrile group.
3-(3-Nitro-4-hydroxyphenyl)propanenitrile: This compound has a nitro group instead of an amino group.
Properties
CAS No. |
61310-06-3 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(3-amino-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6,12H,1-2,11H2 |
InChI Key |
UUUANCFHHRQKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
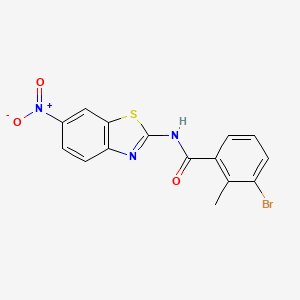
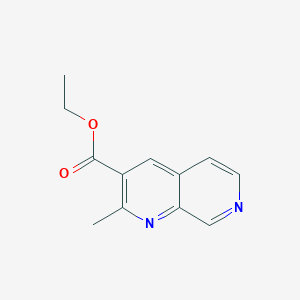
![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
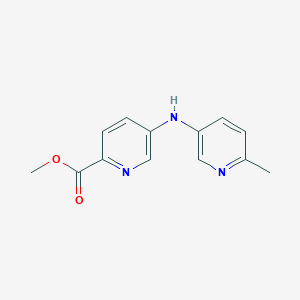

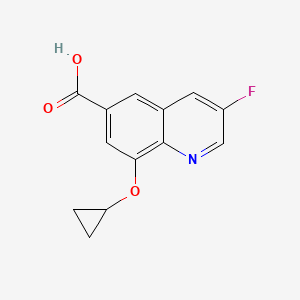
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)
![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
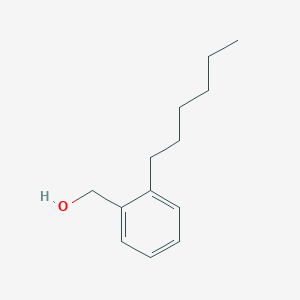
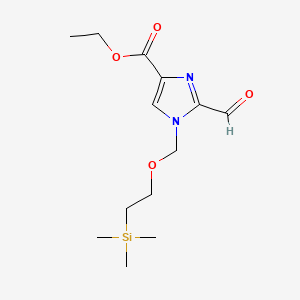
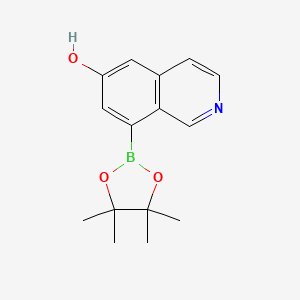
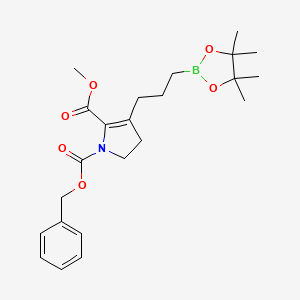
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
